A-940894
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1027330-82-0 |
|---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |
InChI |
InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21) |
InChI Key |
KUZRWWLVBUPCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine A-940894 |
Origin of Product |
United States |
Significance in Histamine Receptor Pharmacology Research
The significance of A-940894 in histamine (B1213489) receptor pharmacology lies in its high potency and selectivity for the H4 receptor, which distinguishes it as a valuable research tool. nih.gov The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed in cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells. nih.govresearchgate.net This expression pattern implicates the H4 receptor as a key player in inflammatory and immune processes. nih.govguidetopharmacology.org
This compound demonstrates high-affinity binding to both human and rat H4 receptors. nih.govmedchemexpress.com Crucially, it shows significantly lower affinity for the other human histamine receptor subtypes (H1, H2, and H3), with a selectivity of over 50-fold for the H4 receptor. nih.gov This selectivity is comparable to other well-known H4 receptor antagonists like JNJ7777120, A-943931, and A-987306. nih.gov Such a high degree of selectivity is vital for accurately elucidating the specific functions of the H4 receptor without the confounding effects of interacting with other histamine receptors. The compound's favorable pharmacokinetic properties further enhance its utility for in vivo studies, making it a suitable tool for investigating the therapeutic potential of H4R antagonism in various disease models. nih.govnih.gov
Molecular Targets and Mechanisms of Action of A 940894
Impact on G-Protein Coupled Receptor Signaling Cascades
Histamine (B1213489) H4 receptors are classified as G-protein coupled receptors, which are integral to cellular communication by detecting extracellular molecules and initiating intracellular responses. mdpi.comwikipedia.org GPCRs, including H4R, are coupled to heterotrimeric G proteins. Upon activation by a ligand, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the alpha-subunit of the associated G-protein complex. This GTP-bound alpha-subunit then dissociates from the beta- and gamma-subunits, transmitting the signal further within the cell. jax.org
Specifically, H4Rs are known to couple to Gαi proteins, which typically lead to the inhibition of cyclic AMP (cAMP) production. mdpi.com A-940894's ability to potently block histamine-evoked calcium mobilization in fluorometric imaging plate reader assays directly demonstrates its interference with these GPCR-mediated signaling events. researchgate.netnih.govnih.gov GPCRs also control the production of other second messengers, such as inositol (B14025) trisphosphate (IP3), and their signaling can impact the activity of various ion channels. nih.gov The observed inhibition of calcium mobilization by this compound is a direct consequence of its antagonism of H4R, thereby modulating the downstream signaling cascade initiated by this GPCR.
Influence on Inflammatory Mediator Production (e.g., Prostaglandin (B15479496) D2)
This compound exerts a notable influence on the production of inflammatory mediators, particularly Prostaglandin D2 (PGD2). In a mast cell-dependent mouse model of zymosan-induced peritonitis, administration of this compound significantly reduced intraperitoneal levels of prostaglandin D2. researchgate.netnih.govnih.gov Concurrently, this compound also significantly blocked neutrophil influx in the same inflammatory model. researchgate.netnih.govnih.gov
Prostaglandin D2 is a prominent prostanoid primarily synthesized by mast cells and is recognized as a crucial inflammatory mediator in various allergic diseases. sigmaaldrich.comkjim.org PGD2 plays a significant role in orchestrating the interactions among various immune cells, including mast cells, T helper (TH2) cells, eosinophils, and dendritic cells, and is considered an important contributor to asthmatic airway inflammation. kjim.org The reduction of PGD2 levels by this compound underscores its anti-inflammatory properties and its potential to modulate the complex inflammatory cascades where H4R and PGD2 are involved.
Table 2: Impact of this compound on Inflammatory Markers in Zymosan-Induced Peritonitis Model
| Inflammatory Marker | Effect of this compound | Reference |
| Intraperitoneal PGD2 Levels | Reduced | researchgate.netnih.govnih.gov |
| Neutrophil Influx | Significantly Blocked | researchgate.netnih.govnih.gov |
In Vitro Studies in Recombinant Receptor Systems
The interaction of this compound with histamine H4 receptors was investigated using recombinant receptor systems to assess its binding affinity and functional antagonism.
Radioligand Binding Competition Assays
Radioligand binding competition assays are utilized to determine the relative affinities (K_i values) of test compounds for binding to a receptor site giffordbioscience.com. This compound demonstrated high affinity for both recombinant human and rat H4 receptors nih.govresearchgate.net. Specifically, it exhibited a K_i value of 71 nmol·L⁻¹ for human H4 receptors and 7.6 nmol·L⁻¹ for rat H4 receptors nih.gov.
Furthermore, this compound exhibited considerable selectivity over other histamine receptor subtypes, including human H1, H2, and H3 receptors nih.govresearchgate.net. Its affinity for human H1 and H2 receptors was significantly lower, with K_i values exceeding 5000 nmol·L⁻¹ nih.gov. For human H3 receptors, the K_i was 3900 nmol·L⁻¹, and for rat H3 receptors, it was 483 nmol·L⁻¹ nih.gov. This high selectivity underscores this compound's targeted action on the H4 receptor nih.govresearchgate.net.
Table 1: Radioligand Binding Affinity of this compound for Histamine Receptors
| Receptor Type (Species) | K_i (nmol·L⁻¹) nih.gov |
| Histamine H4 (Human) | 71 |
| Histamine H4 (Rat) | 7.6 |
| Histamine H1 (Human) | >5000 |
| Histamine H2 (Human) | >5000 |
| Histamine H3 (Human) | 3900 |
| Histamine H3 (Rat) | 483 |
Fluorometric Imaging Plate Reader (FLIPR) Assays for Calcium Flux
FLIPR assays are widely used to measure changes in intracellular calcium concentration, which can indicate G-protein coupled receptor activation nih.govmoleculardevices.com. In these assays, this compound potently blocked histamine-evoked intracellular calcium mobilization in cell lines co-expressing human, rat, and mouse H4 receptors along with the chimeric G-protein, Gα_qi5 nih.govresearchgate.netnih.gov.
The antagonist potencies (K_b values) of this compound were determined to be 74 nmol·L⁻¹ for human H4, 15 nmol·L⁻¹ for rat H4, and 18 nmol·L⁻¹ for mouse H4 receptor cell lines nih.gov. Histamine itself elicited robust dose-dependent calcium responses with EC_50 values of 17 nmol·L⁻¹ for human H4, 328 nmol·L⁻¹ for rat H4, and 50 nmol·L⁻¹ for mouse H4 receptor cell lines nih.gov.
Table 2: Functional Antagonism of this compound in Recombinant H4 Receptor FLIPR Assays
| Receptor Type (Species) | Histamine EC_50 (nmol·L⁻¹) nih.gov | This compound K_b (nmol·L⁻¹) nih.gov |
| Histamine H4 (Human) | 17 | 74 |
| Histamine H4 (Rat) | 328 | 15 |
| Histamine H4 (Mouse) | 50 | 18 |
In Vitro Studies in Native Immune Cell Systems
Beyond recombinant systems, this compound's activity was characterized in native immune cell systems, which more closely mimic physiological conditions nih.govresearchgate.netnih.gov.
Characterization in Mouse Bone Marrow-Derived Mast Cells
This compound was found to inhibit histamine-induced shape change in mouse bone marrow-derived mast cells nih.govresearchgate.netnih.gov. Histamine induced shape change in a dose-dependent manner with an average EC_50 value of 3.7 µmol·L⁻¹ nih.gov. This compound blocked this response in a concentration-dependent manner, yielding an IC_50 value of 1.3 ± 0.1 µmol·L⁻¹ and a corresponding K_b value of 316 nmol·L⁻¹ nih.gov. Notably, the in vitro potencies observed in the mast cell shape change assay were approximately 17-fold lower than those determined in the mouse recombinant H4 receptor-mediated intracellular calcium assay nih.gov. This demonstrates this compound's effective blockade of H4 receptor-mediated immune cell responses in vitro nih.gov.
Table 3: this compound Activity in Mouse Bone Marrow-Derived Mast Cells
| Assay Type | Histamine EC_50 (µmol·L⁻¹) nih.gov | This compound IC_50 (µmol·L⁻¹) nih.gov | This compound K_b (nmol·L⁻¹) nih.gov |
| Mast Cell Shape Change | 3.7 | 1.3 ± 0.1 | 316 |
Characterization in Human Eosinophils
This compound also acted as an antagonist at native human H4 receptors, effectively inhibiting the chemotaxis of purified human eosinophils towards 1 µmol·L⁻¹ histamine nih.govresearchgate.netnih.gov. This finding is consistent with the known expression of histamine H4 receptors in human eosinophils and the role of H4R in mediating histamine-induced eosinophil chemotaxis nih.govresearchgate.netresearchgate.net.
In Vivo Preclinical Models of Immunological and Inflammatory Responses
To further characterize its anti-inflammatory properties, this compound was evaluated in in vivo preclinical models nih.govresearchgate.netnih.gov. A commonly used model for acute inflammation is the mouse model of zymosan-induced peritonitis, which is known to be both mast cell- and histamine H4 receptor-dependent nih.govresearchgate.netnih.gov.
In this mouse mast cell-dependent model of zymosan-induced peritonitis, this compound significantly blocked neutrophil influx into the peritoneal cavity nih.govresearchgate.netnih.gov. Additionally, it led to a reduction in intraperitoneal prostaglandin D2 levels nih.govresearchgate.netnih.gov. These results highlight this compound's ability to exert anti-inflammatory effects in vivo by modulating key aspects of the immune response nih.govresearchgate.netnih.gov.
Table 4: Effects of this compound in Zymosan-Induced Peritonitis Model
| Model | Key Inflammatory Markers Affected nih.govresearchgate.netnih.gov |
| Mouse Zymosan-Induced Peritonitis | Reduced Neutrophil Influx |
| Decreased Intraperitoneal Prostaglandin D2 |
Role As a Pharmacological Tool Compound for Histamine H4 Receptor Investigations
A-940894 serves as a critical pharmacological tool for the preclinical investigation of H4 receptor function. nih.gov Its potency and selectivity allow researchers to specifically block H4 receptor-mediated pathways both in vitro and in vivo. nih.govnih.gov
In vitro studies have utilized this compound to demonstrate the role of the H4 receptor in various cellular responses. For example, it potently blocks histamine-induced calcium mobilization in cells expressing recombinant H4 receptors. nih.govnih.gov Furthermore, it effectively inhibits functional responses in native cells, such as the histamine-mediated shape change of mouse bone marrow-derived mast cells and the chemotaxis of human eosinophils. nih.govnih.gov These assays confirm that the compound can antagonize the H4 receptor in both recombinant and native systems, providing a reliable method to study the receptor's involvement in immune cell trafficking and activation. nih.gov
In vivo, this compound has been used in animal models of acute inflammation. In a mouse model of zymosan-induced peritonitis, which is dependent on mast cells and the H4 receptor, this compound was shown to significantly block the influx of neutrophils and reduce levels of the inflammatory mediator prostaglandin (B15479496) D2. nih.gov These findings underscore the compound's utility in exploring the anti-inflammatory potential of H4R blockade in living organisms. nih.gov The good oral bioavailability and half-life of this compound make it particularly suitable for such long-term in vivo testing. nih.govnih.gov Together with other selective antagonists, this compound is a valuable tool for the continued characterization of H4 receptor pharmacology and its role in human inflammatory diseases. nih.gov
Research Data on this compound
Binding Affinity of this compound at Histamine (B1213489) Receptors
The following table summarizes the binding affinity of this compound, presented as pKi values, for human and rat histamine H4 receptors, as well as its selectivity over other human histamine receptors. A higher pKi value indicates stronger binding affinity.
| Receptor | Species | pKi Value |
| H4 | Human | 7.2 |
| H4 | Rat | 8.1 |
| H1 | Human | <5.3 |
| H2 | Human | <5.3 |
| H3 | Human | <5.3 |
| Data sourced from Strakhova et al. (2009). nih.gov |
In Vitro Functional Activity of this compound
This table details the functional antagonist activity of this compound in various in vitro assays, presented as pA2 or pIC50 values. These values indicate the potency of the compound in inhibiting histamine-induced cellular responses.
| Assay | Receptor System | Species | Potency (pA2 / pIC50) |
| Calcium Mobilization | Recombinant H4R | Human | 7.6 |
| Calcium Mobilization | Recombinant H4R | Rat | 8.4 |
| Calcium Mobilization | Recombinant H4R | Mouse | 8.4 |
| Mast Cell Shape Change | Native H4R | Mouse | 7.2 |
| Eosinophil Chemotaxis | Native H4R | Human | 7.8 |
| Data sourced from Strakhova et al. (2009). nih.gov |
Synthetic Methodologies for A 940894 and Analogs in Academic Research
General Synthetic Strategies for 2,4-Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine core is a prevalent scaffold in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a variety of biological targets. Its synthesis is therefore well-established, with several general strategies available to medicinal chemists.
A common and versatile method for the synthesis of 2,4-diaminopyrimidine derivatives involves the condensation of a guanidine-containing compound with a three-carbon electrophilic component. Variations of this approach allow for the introduction of diverse substituents at different positions of the pyrimidine (B1678525) ring.
One widely employed strategy begins with a substituted β-ketoester or a related 1,3-dicarbonyl compound, which undergoes cyclocondensation with guanidine or a substituted guanidine. This reaction typically proceeds under basic conditions and provides a straightforward route to 2,4-diamino-6-substituted pyrimidines. The nature of the R groups on the β-ketoester and the guanidine derivative dictates the final substitution pattern of the pyrimidine ring.
Another powerful approach involves the use of pyrimidine precursors that are subsequently modified. For instance, 2,4-diamino-6-chloropyrimidine is a commercially available and versatile starting material. mdpi.com The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups through reactions with alcohols, amines, and other nucleophiles. mdpi.com Furthermore, the 5-position of the 2,4-diaminopyrimidine ring can be functionalized, often through electrophilic substitution reactions such as halogenation. mdpi.com Subsequent cross-coupling reactions, like the Suzuki or Sonogashira couplings, on the halogenated pyrimidine can then be used to introduce aryl or other carbon-based substituents. mdpi.com
A general synthetic scheme for the functionalization of a 2,4-diaminopyrimidine core is presented below:
Scheme 1: General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives mdpi.com

| Step | Reagents and Conditions | Description |
| 1 | (S)- or (R)-2,3-isopropylideneglycerol, NaH, dry DMSO | Nucleophilic substitution of the chlorine atom at the 6-position. mdpi.com |
| 2 | N-iodosuccinimide, dry acetonitrile | Iodination at the 5-position of the pyrimidine ring. mdpi.com |
| 3 | Arylboronic acid, Pd catalyst, base | Suzuki cross-coupling reaction to introduce an aryl group at the 5-position. mdpi.com |
Approaches for Preparation of Related Histamine (B1213489) H4 Receptor Antagonist Scaffolds
The development of histamine H4 receptor antagonists has led to the exploration of various heterocyclic scaffolds that can mimic the key interactions of histamine at the receptor binding site. While A-940894 features a 2,4-diaminopyrimidine core, other related antagonists have been synthesized using different core structures, providing valuable insights into the structure-activity relationships (SAR) of H4 receptor ligands.
One notable class of H4 receptor antagonists is based on a cyanoguanidine scaffold. mdpi.com The synthesis of these compounds often involves the reaction of a primary or secondary amine with a cyanocarbonimidate, followed by displacement of a leaving group with another amine. mdpi.com This modular approach allows for the systematic variation of the substituents on the cyanoguanidine core to optimize potency and selectivity for the H4 receptor.
Another approach has focused on the synthesis of compounds with a fused bicyclic core, such as the octahydropyrrolo[3,4-c]pyrrole scaffold. nih.gov The synthesis of these more rigid structures aims to lock the molecule into a conformation that is favorable for binding to the H4 receptor. The synthetic routes to these complex scaffolds are often multi-step and require careful control of stereochemistry. nih.gov
The discovery of the first potent and selective H4 receptor antagonist, JNJ 7777120, spurred further research into related structures. frontiersin.org While JNJ 7777120 itself has limitations for clinical use, its discovery was crucial for validating the H4 receptor as a therapeutic target. nih.gov Subsequent research led to the development of other antagonists with improved pharmacokinetic properties. nih.gov
In-House Synthesis in Academic Medicinal Chemistry Departments for this compound Analogs
Academic medicinal chemistry laboratories play a vital role in the design, synthesis, and evaluation of novel analogs of known bioactive compounds like this compound. These efforts are often aimed at exploring the SAR of a particular chemical series, improving compound properties, or developing new chemical probes to study biological processes.
The in-house synthesis of this compound analogs in an academic setting would likely follow the general principles outlined for the synthesis of 2,4-diaminopyrimidine derivatives. A typical synthetic campaign would involve the preparation of a series of analogs with systematic modifications to different parts of the this compound structure. For example, researchers might synthesize analogs with different substituents on the pyrimidine ring or variations in the side chain attached to the 4-amino group.
These synthetic efforts are often guided by molecular modeling studies to predict which modifications are most likely to improve binding affinity and selectivity for the H4 receptor. The synthesized compounds are then evaluated in a battery of in vitro and in vivo assays to determine their biological activity.
The synthesis of novel analogs of bioactive compounds is a core activity in academic medicinal chemistry. nih.govnih.gov These studies contribute to a deeper understanding of the molecular interactions that govern drug-receptor binding and can lead to the discovery of new therapeutic agents.
Advanced Research Applications and Future Directions for A 940894 in Preclinical Settings
A-940894 as a Research Tool for Further Histamine (B1213489) H4 Receptor Pharmacology Elucidation
This compound (4-piperazin-1-yl-6,7-dihydro-5H-benzo archivesofmedicalscience.comnih.govcyclohepta[1,2-d]pyrimidin-2-ylamine) demonstrates high affinity for both human and rat histamine H4 receptors. nih.govnih.gov Its selectivity is a key characteristic, exhibiting considerably lower affinity for human histamine H1, H2, or H3 receptors. Specifically, this compound shows over 50-fold selectivity for the human H4 receptor compared to other histamine receptor subtypes, and nearly 70-fold selectivity over human H1 and H2 receptors. nih.gov This high selectivity is critical for isolating H4R-mediated effects in research.
In in vitro assays, this compound effectively blocks histamine-evoked calcium mobilization, a common downstream signaling event of G protein-coupled receptors like H4R, as observed in fluorometric imaging plate reader (FLIPR) assays. nih.govnih.gov Furthermore, it inhibits histamine-induced shape change in mouse bone marrow-derived mast cells and impedes the chemotaxis of human eosinophils. nih.govnih.gov These functional antagonisms highlight its utility in dissecting H4R-mediated cellular responses. The compound's in vitro pharmacological profile is comparable to other well-known H4 receptor antagonists, such as A-943931, A-987306, and JNJ7777120. nih.gov Its suitability for long-term in vivo studies is supported by its favorable pharmacokinetic properties, including a good half-life and oral bioavailability in rats and mice. nih.govresearchgate.netnih.gov
The binding affinities and selectivity of this compound are summarized in Table 1.
Table 1: In Vitro Binding Affinity and Selectivity of this compound nih.gov
| Receptor Type | Species | Ki (nM) | Selectivity (vs. human H4R) |
| Histamine H4 | Human | 71 | - |
| Histamine H4 | Rat | 7.6 | - |
| Histamine H1 | Human | >5000 | >70-fold |
| Histamine H2 | Human | >5000 | >70-fold |
| Histamine H3 | Human | 3900 | - |
| Histamine H3 | Rat | 483 | - |
Exploration of Histamine H4 Receptor-Mediated (Patho)Physiological Responses Using this compound
This compound has been instrumental in exploring the involvement of histamine H4 receptors in various (patho)physiological responses, particularly those related to inflammation and immune modulation. The histamine H4 receptor is widely expressed in immune cells and plays a significant role in inflammatory processes mediated by histamine. nih.govresearchgate.netresearchgate.net
Preclinical studies utilizing this compound have demonstrated its anti-inflammatory properties. nih.govresearchgate.netnih.gov In a mouse mast cell-dependent model of zymosan-induced peritonitis, this compound significantly reduced neutrophil influx into the peritoneal cavity and decreased intraperitoneal prostaglandin (B15479496) D2 levels. nih.govresearchgate.netnih.gov This model is known to be dependent on both mast cells and the histamine H4 receptor, further supporting the role of H4R in acute inflammatory responses. nih.govimrpress.com
The H4 receptor's involvement in mediating pruritic responses has also been investigated, suggesting that H4R antagonists like this compound could be effective in treating histamine-mediated pruritic conditions such as atopic dermatitis and acute urticaria. archivesofmedicalscience.com Furthermore, H4R antagonists have been shown to inhibit histamine-induced chemotaxis and calcium responses in eosinophils and bone marrow-derived mast cells, highlighting their potential in allergic inflammatory conditions like allergic rhinitis and asthma. researchgate.netarchivesofmedicalscience.com
Investigation of Specific Cell Types and Their Contributions to Histamine H4 Receptor-Mediated Responses
Research with this compound has provided insights into the specific cell types where H4 receptors are functionally active and contribute to histamine-mediated responses. The compound has been used to study native H4 receptor systems, including mouse bone marrow-derived mast cells and human eosinophils. nih.gov In these cells, this compound effectively inhibited histamine-mediated shape change in mast cells and histamine-induced chemotaxis in eosinophils. nih.govnih.gov
The histamine H4 receptor is predominantly expressed in cells of immune origin, including:
Peripheral blood leukocytes ebi.ac.uk
Bone marrow cells ebi.ac.uk
Spleen cells ebi.ac.uk
Thymus cells ebi.ac.uk
Eosinophils nih.govarchivesofmedicalscience.comresearchgate.netconicet.gov.ar
Mast cells nih.govarchivesofmedicalscience.comresearchgate.netconicet.gov.ar
Dendritic cells archivesofmedicalscience.comresearchgate.netimrpress.comconicet.gov.ar
T cells archivesofmedicalscience.comresearchgate.netimrpress.comconicet.gov.ar
Monocytes conicet.gov.ar
Beyond immune cells, H4R expression has also been detected in other tissues and cell types, broadening the scope of its potential physiological roles. These include the lung, colon, epicanthus, liver, intestinal epithelium, stomach, central nervous system (CNS), nerves of the nasal mucosa, enteric neurons, and even certain cancer cells. imrpress.comebi.ac.ukconicet.gov.ar The widespread expression of H4R in immune cells positions it as a significant target in allergic and inflammatory diseases. ebi.ac.uk
Future Avenues for Novel Lead Compound Development Based on this compound Insights
This compound itself is recognized as a valuable tool compound for the ongoing characterization of histamine H4 receptor pharmacology. nih.govresearchgate.netnih.govresearchgate.net The insights gained from studies with this compound contribute significantly to the broader understanding of H4R, which can, in turn, guide the development of novel H4R ligands. nih.govconicet.gov.ar
Future research avenues for novel lead compound development, leveraging insights from this compound, include:
Targeted Ligand Design: Understanding the precise binding characteristics and functional antagonism of this compound can inform the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Lead optimization processes typically involve refining target selectivity, biological activity, and potency. danaher.com
Elucidation of Signaling Pathways: The identification of biased tool compounds, building upon the knowledge gained from this compound, will be crucial for evaluating the specific impact of individual signaling pathways mediated by the H4 receptor. researchgate.net This could lead to the development of compounds that selectively modulate certain H4R-dependent pathways, potentially reducing off-target effects.
Addressing Species Differences: Observed differences in the pharmacological activities of H4R ligands across various species present a challenge in preclinical development. researchgate.netconicet.gov.ar Insights from this compound in different species can help in designing compounds with optimized cross-species activity or in developing species-specific research tools.
Structural Modification and Optimization: this compound's chemical structure can serve as a scaffold for medicinal chemistry efforts, including fragment growing and scaffold hopping, to create novel compounds with enhanced drug-like properties and therapeutic potential. danaher.comnih.govdatapdf.comsolubilityofthings.com This iterative process aims to improve properties such as metabolic stability, solubility, and cellular permeability. danaher.com
The continued exploration of H4R pharmacology using compounds like this compound is essential for identifying and optimizing future drug candidates for a range of inflammatory and immune-related disorders.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of A-940894 that must be characterized during experimental design?
- Methodological Answer : Begin with solubility, stability (pH/thermal), and partition coefficient (logP) measurements using standardized protocols (e.g., HPLC for purity, DSC for thermal stability). Ensure reproducibility by documenting solvent systems, temperature controls, and instrumentation (e.g., Shimadzu UV-Vis spectrophotometer). Cross-validate results with triplicate trials and reference standard compounds .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Provide a stepwise synthesis protocol with exact molar ratios, catalysts (e.g., palladium for cross-coupling), and reaction conditions (temperature, inert atmosphere). Use NMR and mass spectrometry for intermediate verification. Include raw spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Q. What statistical methods are recommended for initial analysis of this compound’s bioactivity data?
- Methodological Answer : Apply dose-response curves (EC50/IC50) using nonlinear regression models (e.g., GraphPad Prism). For in vitro assays, use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes to avoid overinterpreting small sample sizes .
Advanced Research Questions
Q. How should conflicting data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer :
Replicate Experiments : Verify protocols (e.g., cell lines, incubation times) to rule out technical variability .
Cross-Method Validation : Combine biochemical assays (e.g., Western blot) with computational docking studies to confirm target binding .
Meta-Analysis : Aggregate datasets from independent studies; use random-effects models to account for heterogeneity .
Reference contradictory findings in a comparative table, highlighting methodological divergences (e.g., buffer composition, assay sensitivity) .
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structural stability under varying conditions?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions.
- Solid-State NMR : Analyze crystallinity and polymorphic transitions.
- Accelerated Stability Testing : Use stress conditions (40°C/75% RH) with HPLC-MS to track degradation products.
Present data in time-series tables, correlating environmental parameters with structural changes .
Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions with biological targets?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding kinetics.
Machine Learning : Train models on existing SAR data to predict off-target effects.
Validation : Compare in silico binding energies with SPR (Surface Plasmon Resonance) experimental results.
Publish code and force field parameters in supplementary materials to enable replication .
Guidelines for Data Presentation
- Tables : Structure raw and processed data separately (e.g., Table 1: Synthetic yields under varying catalysts; Table 2: Bioactivity IC50 values). Follow journal formatting for headers, units, and footnotes .
- Figures : Use high-resolution spectra (NMR/IR) with annotated peaks. For bioactivity, include dose-response curves with error bars and R² values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
